1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene is an organic compound with the molecular formula C8H9ClO3S It is a derivative of benzene, featuring a chloromethoxy group and a methanesulfonyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with chloromethyl methyl ether in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in sulfides.
- Hydrolysis yields sulfonic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, reacting with nucleophiles in biological systems. The methanesulfonyl group can participate in sulfonation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: Similar in structure but lacks the benzene ring and chloromethoxy group.
4-Methylbenzenesulfonyl Chloride: Similar but lacks the chloromethoxy group.
Chloromethyl Methyl Ether: Similar but lacks the benzene ring and methanesulfonyl group.
Uniqueness: 1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene is unique due to the presence of both the chloromethoxy and methanesulfonyl groups on the benzene ring
Eigenschaften
CAS-Nummer |
34006-59-2 |
---|---|
Molekularformel |
C9H11ClO3S |
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
1-(chloromethoxymethylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)7-13-6-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
ANFINDGIKWDJJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.